molecular formula C22H28FNaO7S B570781 Desoximetasone 21-Sulfate Sodium Salt CAS No. 23638-54-2

Desoximetasone 21-Sulfate Sodium Salt

Cat. No.: B570781
CAS No.: 23638-54-2
M. Wt: 478.507
InChI Key: VXFGTSISVFNVQV-YSLVRQEHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desoximetasone 21-Sulfate Sodium Salt is a synthetic corticosteroid derivative used primarily for its anti-inflammatory and immunosuppressive properties. It is a sodium salt form of Desoximetasone 21-Sulfate, which is an impurity of Desoximetasone . This compound is utilized in various pharmaceutical applications, particularly in the treatment of inflammatory skin conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desoximetasone 21-Sulfate Sodium Salt involves the sulfonation of Desoximetasone. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the 21-position of the Desoximetasone molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Desoximetasone 21-Sulfate Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Desoximetasone 21-Sulfate Sodium Salt is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:

Mechanism of Action

The mechanism of action of Desoximetasone 21-Sulfate Sodium Salt involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes. This results in the suppression of inflammation and immune responses at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desoximetasone 21-Sulfate Sodium Salt is unique due to its specific sulfonation at the 21-position, which imparts distinct chemical and biological properties compared to its parent compound and other derivatives. This modification enhances its solubility and stability, making it suitable for various pharmaceutical applications .

Properties

CAS No.

23638-54-2

Molecular Formula

C22H28FNaO7S

Molecular Weight

478.507

IUPAC Name

sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate

InChI

InChI=1S/C22H29FO7S.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15,23)18(26)10-20(16,2)19(12)17(25)11-30-31(27,28)29;/h6-7,9,12,15-16,18-19,26H,4-5,8,10-11H2,1-3H3,(H,27,28,29);/q;+1/p-1/t12-,15+,16+,18+,19-,20+,21+,22+;/m1./s1

InChI Key

VXFGTSISVFNVQV-YSLVRQEHSA-M

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COS(=O)(=O)[O-])C)O)F)C.[Na+]

Synonyms

9-Fluoro-11β,21-dihydroxy-16α-methyl-Pregna-1,4-diene-3,20-dione 21-(Hydrogen sulfate) Sodium Salt; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.